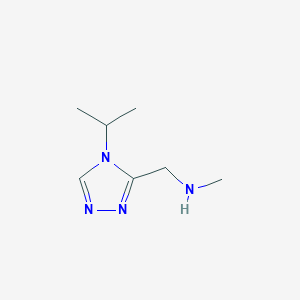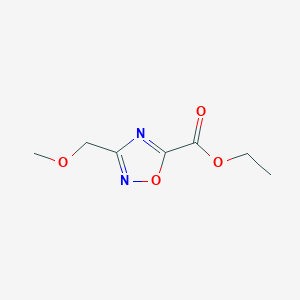![molecular formula C13H15N3OS2 B2587425 Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate CAS No. 380351-79-1](/img/structure/B2587425.png)
Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate involves several steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . Industrial production methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazole-containing compounds . These compounds share similar heterocyclic structures but differ in their specific functional groups and biological activities. For example, imidazo[1,2-a]pyrimidines are known for their wide range of applications in medicinal chemistry, while imidazole-containing compounds are important in the development of new drugs .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c18-13(15-5-7-17-8-6-15)19-10-11-9-16-4-2-1-3-12(16)14-11/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPGHSVATPVSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587342.png)



![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)
![2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)


![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)

![N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2587358.png)



